molecular formula C11H15N3O B12076527 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide

2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B12076527
M. Wt: 205.26 g/mol
InChI Key: PQZNOCRSBWAIMM-SECBINFHSA-N
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Description

2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide is a compound that features a pyrrolidine ring, a pyridine ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of a suitable precursor, such as a pyrrolidine derivative, under specific reaction conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide is unique due to its specific combination of a pyrrolidine ring, a pyridine ring, and a carboxamide group. This unique structure contributes to its distinct biological activities and its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O/c1-8-10(3-2-5-13-8)11(15)14-9-4-6-12-7-9/h2-3,5,9,12H,4,6-7H2,1H3,(H,14,15)/t9-/m1/s1

InChI Key

PQZNOCRSBWAIMM-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=CC=N1)C(=O)N[C@@H]2CCNC2

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2CCNC2

Origin of Product

United States

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